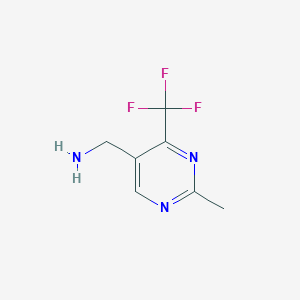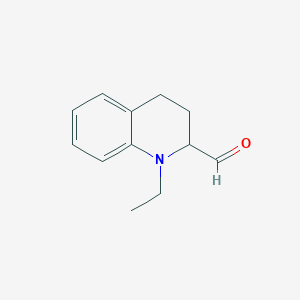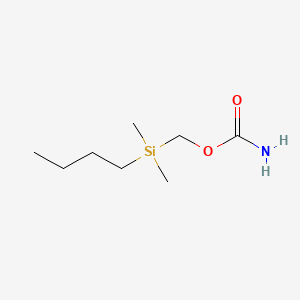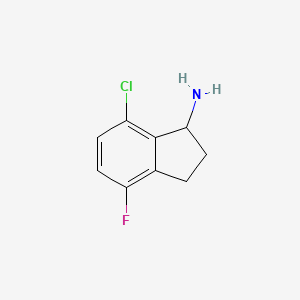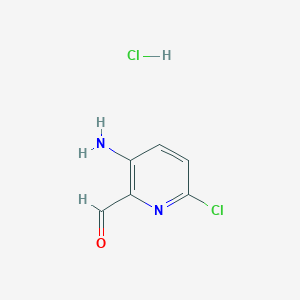
3-Amino-6-chloropicolinaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-chloropicolinaldehyde hydrochloride is a chemical compound with the molecular formula C6H6ClN2O·HCl. It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a chlorine atom at the 6-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropicolinaldehyde hydrochloride typically involves the chlorination of picolinaldehyde followed by the introduction of an amino group. One common method includes:
Chlorination: Picolinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using industrial-grade chlorinating agents to ensure efficient chlorination.
Controlled Amination: Employing controlled conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-chloropicolinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted picolinaldehyde derivatives.
Applications De Recherche Scientifique
3-Amino-6-chloropicolinaldehyde hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-6-chloropicolinaldehyde hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-chloropicolinaldehyde
- 3-Amino-4-chloropicolinaldehyde
- 3-Amino-2-chloropicolinaldehyde
Uniqueness
3-Amino-6-chloropicolinaldehyde hydrochloride is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H6Cl2N2O |
|---|---|
Poids moléculaire |
193.03 g/mol |
Nom IUPAC |
3-amino-6-chloropyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-6-2-1-4(8)5(3-10)9-6;/h1-3H,8H2;1H |
Clé InChI |
FHKHUBGYJWUSQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1N)C=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


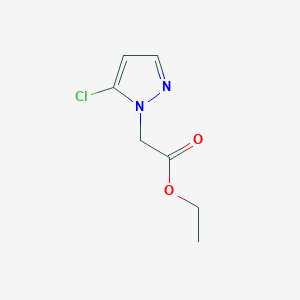
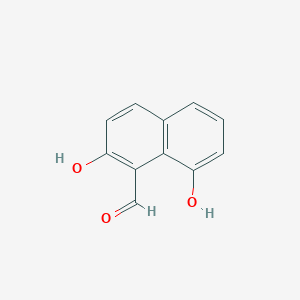

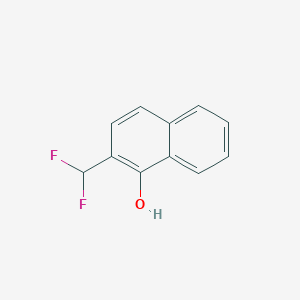

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
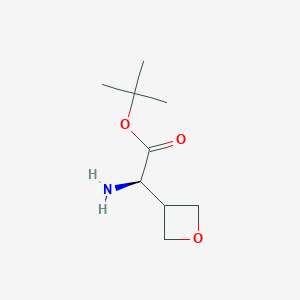

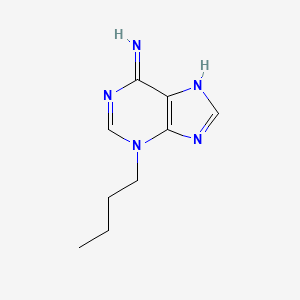
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
